molecular formula C8H7IN2 B3105696 3-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 1545535-05-4

3-Iodo-8-methylimidazo[1,2-a]pyridine

Cat. No. B3105696
CAS RN: 1545535-05-4
M. Wt: 258.06 g/mol
InChI Key: LSKAHQYWBXCYBD-UHFFFAOYSA-N
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Description

3-Iodo-8-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1545535-05-4 . It has a molecular weight of 258.06 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide . The reaction of iodide with Na2CO3 in MeOH allows obtaining 3-iodo-2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Iodination : The iodination of imidazo[1,2-a]pyridine to create 3- and 8-iodoimidazo[1,2-a]pyridines is a significant process. Molecular electrostatic potential calculations help in understanding the chemoselectivity of this substitution reaction. This method includes X-ray diffraction analysis of the molecular structures of the target compounds (Zhao et al., 2018).

  • Iodocyclization Cascade : An innovative synthesis method for 3-iodoimidazo[1,2-a]pyridines was developed, using an I2O5-mediated iodocyclization cascade. This process is advantageous due to its broad substrate scope, simple operation, and metal-free conditions (Zhou et al., 2019).

  • Charge Distribution Studies : Investigations into the crystal structures and charge distributions in various imidazo[1,2-a]pyridine salts, such as 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide, provide insights into electron density distribution and molecular interactions within these compounds (Tafeenko et al., 1996).

  • Zinc Iodide Catalysis : Zinc iodide catalysis is used in synthesizing 3-aminoimidazo[1,2-a]pyridines, a process notable for its use of diverse substrates and yielding good to excellent results. This method highlights a novel and user-friendly approach (Han et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

properties

IUPAC Name

3-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKAHQYWBXCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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